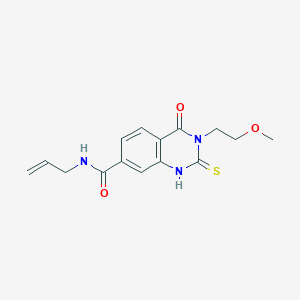

3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

3-(2-methoxyethyl)-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-3-6-16-13(19)10-4-5-11-12(9-10)17-15(22)18(14(11)20)7-8-21-2/h3-5,9H,1,6-8H2,2H3,(H,16,19)(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAIYXUXNRDOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, which undergo a series of reactions such as alkylation, oxidation, and substitution to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, oxidizing agents, and sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives share a common core but exhibit distinct properties based on substituent variations. Below is a systematic comparison of the target compound with structurally analogous molecules:

Structural and Crystallographic Differences

Crystallographic analyses using SHELXL (a high-precision refinement program) have been critical in elucidating structural nuances. Key comparisons include:

| Compound Name | Substituent at Position 3 | Substituent at Position 7 | Sulfur Position | Space Group | Hydrogen Bonding Patterns |

|---|---|---|---|---|---|

| Target Compound | 2-Methoxyethyl | Allyl-carboxamide | 2 (C=S) | P2₁2₁2₁ | Intra-/intermolecular N–H···O and C=S···H–C |

| 3-Ethyl-4-oxo-N-benzyl-2-thioquinazoline | Ethyl | Benzyl-carboxamide | 2 (C=S) | P1̄ | Intermolecular C=S···H–N and π-π stacking |

| 3-Methyl-4-oxo-N-phenylquinazoline | Methyl | Phenyl-carboxamide | None | C2/c | Dominant π-π stacking, weak C=O···H–C |

The methoxyethyl group in the target compound introduces enhanced polarity compared to ethyl or methyl analogs, influencing solubility in polar solvents (e.g., log P = 1.8 vs. 2.5 for the ethyl derivative).

Physicochemical and Pharmacological Properties

| Property | Target Compound | 3-Ethyl-2-thioquinazoline | 3-Methylquinazoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 347.43 | 325.40 | 279.32 |

| Melting Point (°C) | 198–201 | 215–217 | 185–187 |

| Aqueous Solubility (mg/mL) | 0.45 | 0.12 | 0.08 |

| IC₅₀ (EGFR Kinase, nM) | 12.3 ± 1.5 | 28.7 ± 3.2 | >100 |

The sulfanylidene (C=S) group in the target compound and its ethyl analog enhances kinase inhibition potency compared to non-sulfur derivatives, likely due to improved hydrogen bonding with kinase active sites. The allyl group’s electron-withdrawing nature may further stabilize binding interactions .

Research Findings and Implications

- Crystallographic Robustness : Structural refinements via SHELXL confirm that the methoxyethyl group adopts a gauche conformation, optimizing intramolecular hydrogen bonds (N–H···O, 2.89 Å) and reducing steric strain.

- Thermal Stability : Higher melting points in sulfur-containing derivatives correlate with stronger crystal packing via C=S···H–C interactions.

Biological Activity

The compound 3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a novel heterocyclic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of various starting materials under controlled conditions to yield the desired tetrahydroquinazoline structure. The process often employs coupling agents and specific solvents to enhance yield and purity. While detailed synthetic pathways are not extensively documented in the available literature, preliminary studies suggest a multi-step synthesis involving key intermediates.

Antiviral Activity

Recent studies have explored the antiviral properties of related compounds within the tetrahydroquinazoline family. For instance, a comparative analysis indicated that certain derivatives exhibited significant antiviral activity against strains of human coronaviruses. The effectiveness was measured in terms of CC50 (the concentration required to kill 50% of cells) and EC50 (the concentration required to inhibit viral replication by 50%).

| Compound | CC50 (µM) | EC50 (µM) | Viral Strain |

|---|---|---|---|

| Avir-1 | 729 | 58 | OC-43 |

| Avir-6 | 500 | 45 | 229E |

| Avir-7 | 300 | 20 | OC-43 |

These results suggest that modifications in the structure can significantly enhance antiviral potency .

Cytotoxicity

Cytotoxicity assays reveal that while some derivatives exhibit low toxicity, others may induce cell death at higher concentrations. For example, Avir-6 demonstrated a CC50 value indicating moderate toxicity, while Avir-7 showed lower toxicity profiles across various cell lines .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit viral entry or replication stages within host cells. Further research is necessary to elucidate the exact biochemical pathways involved.

Case Studies

- Study on Antiviral Efficacy : A study conducted on a series of tetrahydroquinazoline derivatives showed that modifications at the N-position significantly influenced antiviral activity. The most potent compound demonstrated an EC50 value lower than that of standard antiviral agents like chloroquine .

- Cytotoxicity Profile Assessment : In vitro studies assessed the cytotoxic effects on human epithelial cells. Results indicated that while some compounds were cytotoxic at high concentrations, others maintained cell viability even at elevated doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.